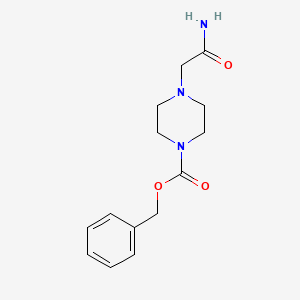

Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-13(18)10-16-6-8-17(9-7-16)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIKIMMJXBYFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Piperazine Ring Formation

Starting Materials : The synthesis often begins with benzyl piperazine-1-carboxylate, which can be modified to introduce the 2-amino-2-oxoethyl group.

Reaction Conditions : The introduction of the 2-amino-2-oxoethyl group may involve reactions such as nucleophilic substitution or reductive amination, depending on the starting materials and desired intermediates.

Nucleophilic Substitution Approach

- Reagents : Benzyl piperazine-1-carboxylate, chloroacetyl chloride, and a base like potassium carbonate.

- Solvent : N,N-dimethylformamide (DMF) or 1,4-dioxane.

- Temperature : Room temperature to elevated temperatures (e.g., 80°C).

- Yield : Varies based on conditions and purification methods.

Reductive Amination Approach

- Reagents : Benzyl piperazine-1-carboxylate, glyoxylic acid or its derivatives, and a reducing agent like sodium borohydride.

- Solvent : Methanol or ethanol.

- Temperature : Room temperature.

- Yield : Generally moderate to high, depending on the specific conditions.

Detailed Synthesis Protocol

Nucleophilic Substitution Protocol

-

- Combine benzyl piperazine-1-carboxylate (1 equiv.) and chloroacetyl chloride (1 equiv.) in DMF.

- Add potassium carbonate (2 equiv.) and stir at room temperature for several hours.

- Extract with ethyl acetate and wash with water and brine.

-

- React the intermediate with ammonia or an amine source in a suitable solvent.

- Purify the product using chromatography.

Reductive Amination Protocol

- Preparation of Intermediate :

- Mix benzyl piperazine-1-carboxylate (1 equiv.) with glyoxylic acid or its derivatives (1 equiv.) in methanol.

- Add sodium borohydride (1 equiv.) and stir at room temperature for several hours.

- Purify the product using chromatography.

Data Tables

Reaction Conditions for Nucleophilic Substitution

| Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzyl piperazine-1-carboxylate, chloroacetyl chloride, K2CO3 | DMF | 80 | 60-70 |

| Benzyl piperazine-1-carboxylate, chloroacetyl chloride, K2CO3 | 1,4-dioxane | 100 | 50-60 |

Reaction Conditions for Reductive Amination

| Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzyl piperazine-1-carboxylate, glyoxylic acid, NaBH4 | Methanol | 25 | 70-80 |

| Benzyl piperazine-1-carboxylate, glyoxylic acid, NaBH4 | Ethanol | 25 | 60-70 |

Research Findings and Discussion

The synthesis of this compound involves careful selection of reaction conditions to optimize yield and purity. Both nucleophilic substitution and reductive amination approaches offer viable pathways, with the choice depending on the availability of starting materials and desired intermediates. The use of potassium carbonate as a base in nucleophilic substitution reactions helps to facilitate the reaction, while sodium borohydride is effective in reductive amination for introducing the amino group.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Chemistry

Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate serves as:

- A building block in the synthesis of complex organic molecules.

- An intermediate in various chemical reactions, facilitating the development of new compounds.

Biology

Research has focused on its potential biological activities:

- Antibacterial Activity : Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Exhibits inhibitory effects on various fungal species.

- Cytotoxicity : Shows potential in inducing apoptosis in cancer cell lines.

Medicine

The compound is being investigated for:

- Drug Development : Its structure suggests potential as a lead compound for new therapeutic agents targeting bacterial infections, fungal infections, and certain types of cancer.

Industry

Utilized in the production of:

- Pharmaceuticals and specialty chemicals, contributing to advancements in medicinal chemistry.

Research indicates significant biological activities:

Antimicrobial Activity

The compound has shown moderate activity against various microorganisms:

| Microorganism | Activity (MIC mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Candida albicans | 0.030 |

Case Studies

Several studies highlight the compound's potential applications:

Antibacterial Efficacy

A study indicated that this compound exhibited significant antibacterial activity against resistant strains, suggesting its utility in developing new antibiotics.

Antifungal Properties

Investigations revealed effective inhibition of fungal growth, indicating potential for treating fungal infections.

Cytotoxicity Studies

Research on cancer cell lines demonstrated that the compound could induce apoptosis, pointing towards its anticancer potential.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to form hydrogen bonds and interact with various macromolecules, enhancing its biological activity . The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with structural similarities to Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate are distinguished by variations in substituents on the piperazine ring, which critically influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Key Insights from Comparative Analysis

Synthetic Accessibility: Compounds like Benzyl 4-(4-phenylbutan-2-yl)piperazine-1-carboxylate (48% yield) are synthesized via automated platforms, emphasizing scalability . In contrast, chroman-substituted derivatives (e.g., compound 5) require specialized catalysts (BF3·OEt2) and inert conditions .

Physicochemical Properties: The 2-amino-2-oxoethyl group in the target compound enhances polarity compared to hydrophobic substituents like 4-phenylbutan-2-yl or propargyl, likely improving aqueous solubility and target binding . Chroman-based derivatives (e.g., compound 5) exhibit distinct UV-vis profiles due to aromatic conjugation, which is absent in simpler alkyl/aryl analogs .

Biological Relevance: tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a common intermediate in peptide mimetics, leveraging its primary amine for coupling reactions . The target compound’s 2-amino-2-oxoethyl group may mimic natural substrates in kinase or protease inhibition, similar to PROTAC-focused derivatives (e.g., compound 12 in ) .

Analytical Characterization :

- Chroman-substituted derivatives (compound 5 ) are validated via NMR (δ 7.2–7.4 ppm for aromatic protons) and TLC (Rf = 0.5), whereas automated-synthesized compounds (e.g., 5j ) rely on LC-MS for purity assessment .

Contradictions and Limitations

- While lists structurally similar compounds (e.g., CAS 104740-55-8), their biological data remain unreported, limiting direct functional comparisons .

Biological Activity

Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a piperazine ring, which is known for its role in various pharmacologically active compounds. The presence of the benzyl group and the amino acid derivative enhances its biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial , antifungal , and antibacterial properties. It has demonstrated moderate activity against a range of microorganisms, making it a candidate for developing new antimicrobial agents .

Antimicrobial Activity

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study assessing various monomeric alkaloids, this compound was part of a broader investigation into compounds with significant antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Candida albicans | 0.030 |

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The piperazine ring facilitates the formation of hydrogen bonds with biological macromolecules, enhancing its binding affinity to target sites. This interaction is crucial for disrupting cellular functions in pathogens.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

- Antifungal Properties : Another investigation revealed that this compound effectively inhibited the growth of various fungal species, indicating its possible use in treating fungal infections .

- Cytotoxicity Studies : Research assessing the cytotoxic effects on cancer cell lines showed that the compound could induce apoptosis in certain types of cancer cells, pointing towards its potential as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared with other piperazine derivatives to highlight its unique properties:

Table 2: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Antibacterial, antifungal | Hydrazine substituent enhances potency |

| Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | Antimicrobial | Aminoethyl group provides flexibility |

| Benzyl 4-(3-bromopropyl)piperazine-1-carboxylate | Moderate antibacterial | Bromopropyl enhances lipophilicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing benzyl-protected piperazine derivatives like Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl piperazine-1-carboxylate can react with electrophilic reagents (e.g., bromoacetamide derivatives) to introduce the 2-amino-2-oxoethyl group.

- Key Steps :

Substitution : Use tert-butyl or benzyl carbamate-protected piperazine intermediates (e.g., tert-butyl 4-formylphenylpiperazine-1-carboxylate in ) to react with 2-amino-2-oxoethyl reagents.

Coupling : Employ allylic acetates or aldehydes under iridium catalysis for regioselective amination (e.g., ).

Purification : Flash column chromatography (SiO₂, heptane:ethyl acetate gradients) is commonly used for isolation ().

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR confirm the piperazine backbone, benzyl group (δ ~5.1 ppm for CH₂Ph), and 2-amino-2-oxoethyl signals (δ ~2.5–3.5 ppm for CH₂ and ~6.5 ppm for NH₂) ().

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) ( ).

- Chromatography : TLC (Rf values) and HPLC (>98% purity) ensure purity ( ).

Advanced Research Questions

Q. What experimental challenges arise in optimizing the 2-amino-2-oxoethyl group introduction, and how are they resolved?

- Methodological Answer :

- Challenge : Low yields due to steric hindrance or competing side reactions (e.g., reports 4–17% yields for similar substitutions).

- Solutions :

Catalyst Screening : Use iridium catalysts for enantioselective amination (e.g., 57–98% yields in ).

Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance reactivity ( ).

Protection Strategies : Tert-butyl carbamate (Boc) groups stabilize intermediates ().

Q. How can crystallographic data resolve discrepancies in stereochemical assignments for such derivatives?

- Methodological Answer :

- SHELX Software : Refinement via SHELXL ( ) resolves ambiguous NOE signals. For example, X-ray diffraction () confirmed tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate’s conformation.

- Enantiomer Analysis : Supercritical fluid chromatography (SFC) quantifies enantiomeric excess (e.g., 94% ee in ) ( ).

Q. What strategies are used to correlate structural modifications with biological activity in piperazine derivatives?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., trifluoromethyl in ) and assess enzyme inhibition (e.g., prolyl hydroxylase in ).

- In Vitro Assays : Use LC-MS and receptor-binding studies () to quantify IC₅₀ values.

- Computational Modeling : Compare LogP and TPSA () to predict bioavailability ( ).

Data Contradiction Analysis

Q. Why do reported yields for similar piperazine derivatives vary widely (e.g., 4% vs. 98%)?

- Methodological Answer :

- Reaction Conditions : Lower yields () may stem from suboptimal temperatures or stoichiometry. Higher yields () use precise Ir catalysis and anhydrous conditions.

- Substrate Sensitivity : Electron-withdrawing groups (e.g., cyano in ) reduce nucleophilicity, requiring longer reaction times.

- Purification Losses : Column chromatography can reduce yields for polar intermediates ().

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

Standardized Procedures : Follow protocols for allylic amination ( ) or nucleophilic substitution ( ).

Quality Control : Validate each intermediate via NMR and MS ( ).

Crytallization : Recrystallize from ethanol/water for single-crystal X-ray analysis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.